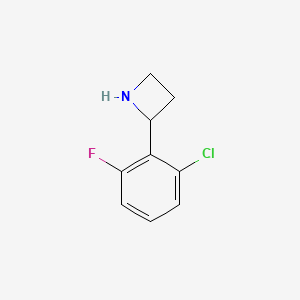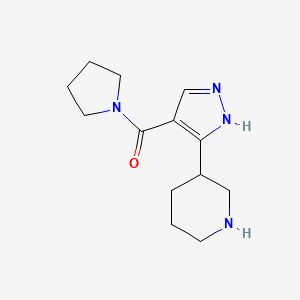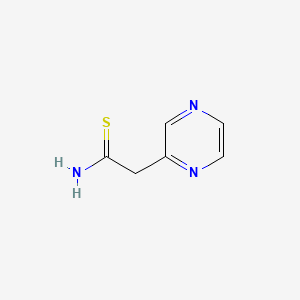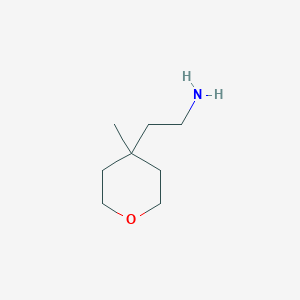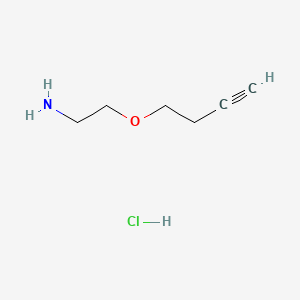
(2S)-2,3,3-Trimethylbutan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2,3,3-Trimethylbutan-1-OL is an organic compound with the molecular formula C7H16O It is a chiral alcohol, meaning it has a specific three-dimensional arrangement of its atoms that cannot be superimposed on its mirror image
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2,3,3-Trimethylbutan-1-OL typically involves the reduction of the corresponding ketone, (2S)-2,3,3-Trimethylbutan-2-one. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the alcohol. The reaction is typically carried out under high pressure and temperature to ensure high yield and purity.
化学反応の分析
Types of Reactions: (2S)-2,3,3-Trimethylbutan-1-OL can undergo various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed:
Oxidation: (2S)-2,3,3-Trimethylbutan-2-one or (2S)-2,3,3-Trimethylbutanoic acid.
Reduction: Corresponding alkanes.
Substitution: Alkyl halides such as (2S)-2,3,3-Trimethylbutyl chloride or bromide.
科学的研究の応用
(2S)-2,3,3-Trimethylbutan-1-OL has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral alcohols.
Industry: The compound is used in the production of fragrances and flavors due to its unique scent profile.
作用機序
The mechanism of action of (2S)-2,3,3-Trimethylbutan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group of the alcohol can form hydrogen bonds with active sites of enzymes, facilitating catalytic processes. Additionally, the chiral nature of the compound allows it to interact selectively with chiral receptors, leading to specific biological effects.
類似化合物との比較
- (2R)-2,3,3-Trimethylbutan-1-OL
- (2S)-2,3,3-Trimethylbutan-2-one
- (2S)-2,3,3-Trimethylbutanoic acid
Comparison:
(2R)-2,3,3-Trimethylbutan-1-OL: This is the enantiomer of (2S)-2,3,3-Trimethylbutan-1-OL. While they have the same molecular formula, their three-dimensional arrangements differ, leading to different interactions with chiral environments.
(2S)-2,3,3-Trimethylbutan-2-one: This compound is the oxidized form of this compound. It lacks the hydroxyl group and has a carbonyl group instead, leading to different reactivity and applications.
(2S)-2,3,3-Trimethylbutanoic acid: This is the carboxylic acid derivative of this compound. It has different chemical properties and is used in different applications compared to the alcohol.
特性
分子式 |
C7H16O |
|---|---|
分子量 |
116.20 g/mol |
IUPAC名 |
(2S)-2,3,3-trimethylbutan-1-ol |
InChI |
InChI=1S/C7H16O/c1-6(5-8)7(2,3)4/h6,8H,5H2,1-4H3/t6-/m1/s1 |
InChIキー |
IWWVOLGZHKFWKK-ZCFIWIBFSA-N |
異性体SMILES |
C[C@H](CO)C(C)(C)C |
正規SMILES |
CC(CO)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


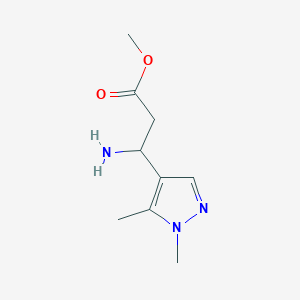
![2-(1H-1,3-Benzodiazol-1-YL)-1-[4-(propan-2-YL)phenyl]ethan-1-amine](/img/structure/B13574177.png)


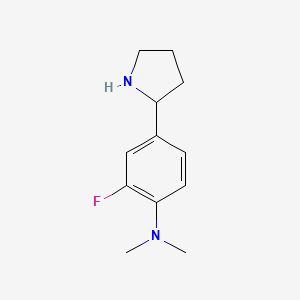
![5-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]pentanamide hydrochloride](/img/structure/B13574198.png)
![2-[(2S)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid](/img/structure/B13574199.png)
